molecular formula C10H16 B14548775 Bicyclo[4.3.1]dec-6-ene CAS No. 61764-75-8

Bicyclo[4.3.1]dec-6-ene

Cat. No.: B14548775
CAS No.: 61764-75-8
M. Wt: 136.23 g/mol
InChI Key: TXRMUVNCLZHDOI-UHFFFAOYSA-N
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Description

Bicyclo[4.3.1]dec-6-ene is a bridged bicyclic hydrocarbon characterized by a unique structural framework comprising fused cyclohexene and cycloheptene rings. Its synthesis is predominantly achieved via palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition reactions, yielding high regioselectivity and stereochemical control. For example, Pd-TMM-mediated reactions with 4-carboethoxy-2,4,6-cycloheptatrien-1-one produce bicyclo[4.3.1]decadiene as the major product, with structural confirmation via 2D NMR studies .

The compound’s bridged architecture has been explored in synthetic applications, such as the preparation of meroterpenoids. Its classification as a "bridged cycloalkyl group" (e.g., bicyclo[4.3.1]decyl) underscores its relevance in medicinal chemistry for designing constrained scaffolds .

Properties

CAS No.

61764-75-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

bicyclo[4.3.1]dec-1(9)-ene

InChI

InChI=1S/C10H16/c1-2-5-10-7-3-6-9(4-1)8-10/h6,10H,1-5,7-8H2

InChI Key

TXRMUVNCLZHDOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CCCC(C1)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.3.1]dec-6-ene can be synthesized through several methods. One notable method involves the skeletal rearrangement of β-caryophyllene, a natural product. This rearrangement is facilitated by specific reaction conditions that promote the formation of the strained bicyclic structure . Another approach involves the use of intramolecular Diels–Alder reactions, which can efficiently construct the bicyclic framework with high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.3.1]dec-6-ene undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the double bond to yield a saturated bicyclic compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bridgehead positions or the double bond.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Saturated bicyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bicyclo[4.3.1]dec-6-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.3.1]dec-6-ene in bioorthogonal reactions involves its strained alkene structure, which facilitates rapid and selective reactions under physiological conditions. The double bond in the bicyclic framework acts as a reactive site for inverse-electron-demand Diels–Alder reactions, enabling efficient labeling of biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, synthetic accessibility, and applications of bicyclo[4.3.1]dec-6-ene differ markedly from related bicyclic systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Bridge Structure Key Synthesis Method Reactivity/Applications References
This compound [4.3.1] Pd-TMM [6+3] cycloaddition Inactive in cancer cell assays; bridged scaffold for constrained molecules
Bicyclo[2.2.2]octadiene [2.2.2] Pd-catalyzed double substitution Forms six-membered rings via homo-conjugation; versatile in heterocycle synthesis
Bicyclo[2.2.1]heptadiene [2.2.1] Similar Pd-catalyzed substitution Yields five-membered rings exclusively; limited ring diversity
Bicyclo[3.3.0]octan-3-one [3.3.0] Dichloroketene cycloaddition Intermediate for orexin receptor antagonists (e.g., Actelion’s ZA201001434)
Spiro[4.5]dec-6-ene Spiro (non-bridged) Biosynthetic pathways Found in natural products (e.g., premnaspirodiene); distinct spin systems vs. bridged systems
Bicyclo[3.2.0]hept-6-ene [3.2.0] Not specified Thermodynamic data available; less strained vs. [4.3.1] systems

Key Differences

Synthetic Methods: this compound relies on Pd-TMM cycloadditions, which are less common compared to dichloroketene-based routes for [3.3.0] systems .

Structural Strain and Reactivity :

  • The [4.3.1] bridge imposes moderate strain, enabling regioselective transformations but reducing stability compared to smaller systems like [3.2.0] .
  • Spiro systems (e.g., spiro[4.5]dec-6-ene) lack bridged strain, favoring natural product biosynthesis over synthetic medicinal chemistry .

Biological and Industrial Applications: Bicyclo[3.3.0] compounds dominate pharmaceutical applications (e.g., orexin antagonists), while [4.3.1] derivatives remain exploratory . The inactivity of bicyclo[4.3.1]-based meroterpenoids contrasts with bioactive [3.3.0] and [3.2.1] scaffolds .

Critical Analysis of Research Findings

  • Pd-Catalyzed Reactions : this compound’s synthesis via [6+3] cycloaddition demonstrates superior regioselectivity over traditional [3+2] methods, though scalability remains unproven .
  • Thermodynamic Stability : Smaller bicyclic systems (e.g., [2.2.1]) exhibit higher strain, while [4.3.1] systems balance stability and reactivity for functionalization .
  • Bridged vs. Spiro Systems : Bridged systems like [4.3.1] offer conformational rigidity, whereas spiro systems (e.g., premnaspirodiene) provide axial chirality for natural product diversity .

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